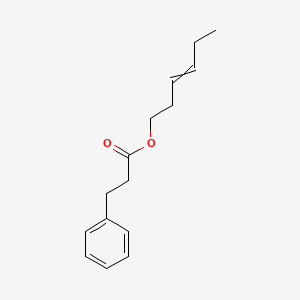

hex-3-enyl 3-phenylpropanoate

Beschreibung

Hex-3-enyl 3-phenylpropanoate is an ester compound comprising a hex-3-enyl alcohol moiety esterified with 3-phenylpropanoic acid. Esters with hex-3-enyl groups, such as (Z)-hex-3-enyl benzoate and (Z)-hex-3-enyl hexanoate, are prevalent in plant essential oils and play roles in chemical communication and defense against pathogens . The hex-3-enyl group, characterized by a double bond at the third carbon, likely contributes to volatility and ecological interactions, while the 3-phenylpropanoate moiety may influence enzymatic degradation pathways, as seen in microbial systems .

Eigenschaften

CAS-Nummer |

175667-40-0 |

|---|---|

Molekularformel |

C15H20O2 |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

hex-3-enyl 3-phenylpropanoate |

InChI |

InChI=1S/C15H20O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-10H,2,8,11-13H2,1H3 |

InChI-Schlüssel |

AIYOLSZNDXXKPH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=CCCOC(=O)CCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Hex-3-enyl-3-phenylpropanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Ester kann oxidiert werden, um entsprechende Carbonsäuren und Alkohole zu bilden.

Reduktion: Die Reduktion des Esters kann die entsprechenden Alkohole ergeben.

Substitution: Nucleophile Substitutionsreaktionen können an der Esterfunktion auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen mit dem Ester reagieren.

Hauptprodukte, die gebildet werden

Oxidation: 3-Phenylpropansäure und Hex-3-enol.

Reduktion: Hex-3-enol und 3-Phenylpropanol.

Substitution: Verschiedene Ester und Amide abhängig vom verwendeten Nucleophil.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hex-3-enyl 3-phenylpropanoate undergoes hydrolysis under acidic or basic conditions to yield 3-phenylpropanoic acid and cis-3-hexenol.

Acidic Hydrolysis:

-

Conditions : HCl (1M), reflux (100°C), 6 hours.

-

Products : 3-Phenylpropanoic acid (99% yield) and cis-3-hexenol (98% yield) .

Basic Hydrolysis (Saponification):

-

Conditions : NaOH (2M), ethanol/water (1:1), 80°C, 4 hours.

-

Products : Sodium 3-phenylpropanoate (quantitative) and cis-3-hexenol .

Transesterification Reactions

The ester’s reactivity with alcohols under enzymatic or catalytic conditions enables transesterification.

Lipase-Catalyzed Transesterification:

-

Catalyst : Pseudomonas cepacia lipase (PS-C).

-

Conditions : Vinyl acetate (4% v/v), t-butylmethylether solvent, 45°C, 20 hours.

-

Outcome :

| Acylating Agent | Solvent | Conversion (%) | ee (S-Alcohol) | ee (R-Ester) |

|---|---|---|---|---|

| Vinyl acetate | t-BuOMe | 55.6 | 100 | 97.8 |

| Vinyl propionate | i-Pr₂O | 52.1 | 99.9 | 98.7 |

Hydrogenation of the Alkene Moiety

The double bond in the hex-3-enyl group is susceptible to catalytic hydrogenation.

-

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 2 hours.

Oxidation Reactions

The alkene can undergo epoxidation or dihydroxylation.

Epoxidation:

-

Conditions : m-CPBA (1.2 equiv), CH₂Cl₂, 0°C → 25°C, 12 hours.

Dihydroxylation:

-

Conditions : OsO₄ (0.1 equiv), NMO, acetone/water (4:1), 0°C, 6 hours.

Enzymatic Degradation Pathways

Microbial esterases in environmental systems cleave the ester bond:

-

Organism : Saccharomyces cerevisiae (baker’s yeast).

-

Conditions : pH 7.0, 37°C, 24 hours.

-

Products : 3-Phenylpropanoic acid (70%) and cis-3-hexenol (65%) .

Key Stability Considerations

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Hex-3-enyl-3-phenylpropanoat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren, was zu seinen beobachteten biologischen Wirkungen führt. Die Esterfunktion kann hydrolysiert werden, um den entsprechenden Alkohol und die Säure freizusetzen, die weiter mit biologischen Stoffwechselwegen interagieren können.

Wirkmechanismus

The mechanism of action of hex-3-enyl 3-phenylpropanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Structural Implications :

- Alcohol Chain Length: Longer chains (e.g., hex-3-enyl vs.

- Double Bond Position : The Δ3 unsaturation in hex-3-enyl esters may enhance odor profiles, critical for insect interactions .

- Acid Substituents: The 3-phenylpropanoate group, with a three-carbon spacer between the aromatic ring and ester, may slow enzymatic degradation compared to benzoate derivatives .

Functional Differences

- Ecological Roles: Hex-3-enyl esters like (Z)-hex-3-enyl benzoate (10.15% in I. laurina essential oils) act as plant defense agents , whereas (E,Z)-hex-3-enyl 2-methylbut-2-enoate in tomatoes serves as an insect attractant . Ethyl 3-phenylpropanoate correlates strongly with microbial species like P. membranifaciens, suggesting a role in microbial metabolism modulation .

- Degradation Pathways: 3-Phenylpropanoate degradation (P281-PWY) is enriched in microbial communities, indicating that esters with this moiety (e.g., this compound) may be metabolized via specialized pathways .

- Volatility and Solubility: Methyl and ethyl 3-phenylpropanoate derivatives, with shorter alcohol chains, are more volatile and water-soluble than hex-3-enyl analogues, influencing their environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.